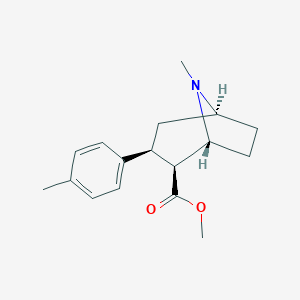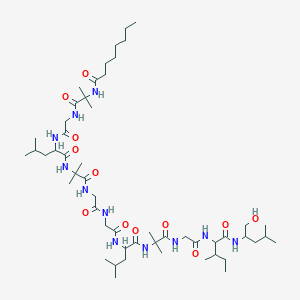
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide, also known as BIX-01294, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This molecule has been found to inhibit the activity of histone methyltransferase G9a, which plays a crucial role in regulating gene expression.
Mechanism of Action
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide inhibits the activity of G9a, which is a histone methyltransferase that catalyzes the methylation of lysine 9 on histone H3. This methylation leads to the formation of a repressive chromatin structure, which silences gene expression. The inhibition of G9a by N-(5-chloro-2-morpholin-4-ylphenyl)butanamide prevents the formation of this repressive chromatin structure, leading to the activation of genes that are silenced in various diseases.
Biochemical and Physiological Effects:
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the proliferation of cancer cells, induce apoptosis, and sensitize cancer cells to chemotherapy. It has also been shown to improve cognitive function in preclinical models of neurodegenerative disorders and to reduce inflammation in cardiovascular diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(5-chloro-2-morpholin-4-ylphenyl)butanamide in lab experiments is its specificity for G9a. This molecule has been shown to selectively inhibit the activity of G9a, without affecting other histone methyltransferases. However, one of the limitations of using N-(5-chloro-2-morpholin-4-ylphenyl)butanamide is its low solubility in aqueous solutions, which can limit its use in some experiments.
Future Directions
There are several future directions for the research on N-(5-chloro-2-morpholin-4-ylphenyl)butanamide. One direction is to further investigate its therapeutic potential in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Another direction is to develop more potent and selective inhibitors of G9a, which can overcome the limitations of N-(5-chloro-2-morpholin-4-ylphenyl)butanamide. Additionally, the development of new delivery methods for N-(5-chloro-2-morpholin-4-ylphenyl)butanamide can improve its solubility and bioavailability, which can enhance its therapeutic efficacy.
Synthesis Methods
The synthesis of N-(5-chloro-2-morpholin-4-ylphenyl)butanamide involves a series of chemical reactions. The starting material for the synthesis is 5-chloro-2-morpholin-4-ylphenylamine, which is then reacted with butyryl chloride to form the butanamide derivative. The final product is obtained after purification and characterization using various analytical techniques.
Scientific Research Applications
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been extensively studied for its potential therapeutic applications. It has been found to inhibit the activity of G9a, which is a histone methyltransferase that plays a crucial role in regulating gene expression. G9a has been implicated in various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. The inhibition of G9a by N-(5-chloro-2-morpholin-4-ylphenyl)butanamide has been shown to have therapeutic effects in preclinical models of these diseases.
properties
Product Name |
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide |
|---|---|
Molecular Formula |
C14H19ClN2O2 |
Molecular Weight |
282.76 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)butanamide |
InChI |
InChI=1S/C14H19ClN2O2/c1-2-3-14(18)16-12-10-11(15)4-5-13(12)17-6-8-19-9-7-17/h4-5,10H,2-3,6-9H2,1H3,(H,16,18) |
InChI Key |
COWHCMYJBRFJQS-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Canonical SMILES |
CCCC(=O)NC1=C(C=CC(=C1)Cl)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2,4-dichloro-N-[4-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B237537.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-phenylacetamide](/img/structure/B237539.png)
![3-chloro-4-ethoxy-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B237540.png)
![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-4-fluorobenzamide](/img/structure/B237541.png)

![N-{4-[4-(4-Chlorobenzoyl)piperazin-1-YL]phenyl}-2-(4-methylphenoxy)acetamide](/img/structure/B237555.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2,2-diphenylacetamide](/img/structure/B237559.png)
![N-(4-{4-[(4-chlorophenyl)carbonyl]piperazin-1-yl}phenyl)furan-2-carboxamide](/img/structure/B237563.png)
![4-methoxy-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B237565.png)

![[[(2R,3S,4R,5R)-5-(6-amino-2-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-(3-carbamoylpyridin-1-ium-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B237572.png)

![2-(4-tert-butylphenoxy)-N-{2-[4-(methylsulfonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B237588.png)
![2-chloro-N-[5-(5-methoxy-1,3-benzoxazol-2-yl)-2-methylphenyl]nicotinamide](/img/structure/B237592.png)